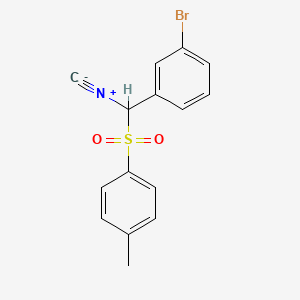

1-Bromo-3-(isocyano(tosyl)methyl)benzene

描述

Significance of Isocyanide Chemistry in Contemporary Synthetic Methodologies

Isocyanide (or isonitrile) chemistry has become a cornerstone of modern organic synthesis, prized for its unique reactivity that enables the construction of diverse and complex molecules. wiley-vch.degoogle.com The isocyano group (–N≡C), with its divalent carbon atom, can act as both a nucleophile and an electrophile, participating in a wide array of chemical transformations. rsc.org This dual reactivity is central to its utility, particularly in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. frontiersin.org

Prominent examples of isocyanide-based MCRs include the Passerini and Ugi reactions, which are fundamental tools for creating large libraries of compounds, especially in the field of drug discovery and medicinal chemistry. frontiersin.orgnih.gov These reactions facilitate the rapid assembly of peptide-like structures and other biologically relevant scaffolds. nih.gov Beyond MCRs, isocyanides are crucial for the synthesis of a wide variety of heterocyclic compounds, such as imidazoles, oxazoles, pyrroles, and tetrazoles, which are prevalent in many pharmaceuticals and natural products. wiley-vch.deorganic-chemistry.org The resurgence of interest in isocyanide chemistry is driven by its efficacy in total synthesis and its applications in polymer science and material science. wiley-vch.degoogle.com

Contextualization within the Tosylmethyl Isocyanide (TosMIC) Reagent Class and its Derivatives

1-Bromo-3-(isocyano(tosyl)methyl)benzene belongs to the family of reagents derived from p-Toluenesulfonylmethyl isocyanide, commonly known as TosMIC. researchgate.net Introduced in the 1970s by van Leusen, TosMIC is a stable, odorless, and highly versatile solid reagent that has become indispensable in organic synthesis. researchgate.netchemicalbook.comwikipedia.org Its synthetic power stems from the combination of three key functional components:

An isocyano group , which participates in the characteristic reactions of isocyanides. organic-chemistry.org

An acidic α-carbon atom (the carbon between the isocyano and sulfonyl groups), which can be easily deprotonated to form a nucleophile. organic-chemistry.orgwikipedia.org

A tosyl (p-toluenesulfonyl) group , which acts as an excellent leaving group and further enhances the acidity of the α-carbon. organic-chemistry.org

This unique arrangement of functional groups allows TosMIC and its derivatives to be used in a multitude of transformations, including the synthesis of nitriles from ketones (the Van Leusen reaction), aldehydes, and a vast range of heterocyclic systems like pyrroles, oxazoles, and imidazoles. researchgate.netwikipedia.orgenamine.net this compound is an important derivative where the hydrogen atom on the α-carbon of TosMIC is replaced by a 3-bromophenyl group. This substitution maintains the core reactivity of the TosMIC scaffold while introducing a new point of functionality—the bromo-substituted aromatic ring—which significantly expands its synthetic potential.

Overview of the Unique Structural Features of this compound and their Synthetic Implications

The molecular structure of this compound is specifically designed for advanced synthetic applications, offering multiple reactive sites that can be addressed selectively. chemimpex.com The key structural features and their implications for synthesis are the aryl bromide moiety, the isocyanide group, and the tosyl group.

The 3-bromophenyl group serves as a versatile synthetic handle. The bromine atom on the benzene (B151609) ring is a key site for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. khanacademy.orgmsu.educhemguide.co.uk This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the aromatic core into more complex structures. The meta-substitution pattern (position 3) also influences the regioselectivity of further electrophilic aromatic substitution reactions.

The isocyano group retains its powerful ability to participate in multicomponent reactions, such as the Ugi and Passerini reactions. chemimpex.com This allows for the rapid construction of complex, highly diverse molecular scaffolds from simple starting materials, a strategy highly valued in medicinal chemistry for the generation of compound libraries. chemimpex.com

The tosyl group functions as a superior leaving group in elimination or substitution reactions. organic-chemistry.org Its strong electron-withdrawing nature also activates the benzylic proton, facilitating anion formation and subsequent reactions at this position.

This strategic combination of functionalities in a single molecule makes this compound a valuable intermediate for synthesizing complex pharmaceuticals and advanced materials. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 655256-70-5 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C15H12BrNO2S | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 350.24 g/mol | chemimpex.comsigmaaldrich.com |

| Physical Form | Solid / Yellowish crystals | chemimpex.comsigmaaldrich.com |

| Melting Point | 123-128 °C | chemimpex.com |

| Purity | ≥ 95% | chemimpex.comsigmaaldrich.com |

| Storage Conditions | Sealed in dry, 2-8 °C | sigmaaldrich.comlab-chemicals.com |

属性

IUPAC Name |

1-bromo-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWQTDDROHVAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Br)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378084 | |

| Record name | 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655256-70-5 | |

| Record name | 1-Bromo-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Derivatization Strategies of 1 Bromo 3 Isocyano Tosyl Methyl Benzene

Preparation and Accessibility of 1-Bromo-3-(isocyano(tosyl)methyl)benzene

The synthesis of this compound and its analogs relies on established methodologies in organic synthesis, primarily involving the formation of the characteristic isocyano(tosyl)methyl group attached to an aromatic core.

Established Synthetic Routes for the Compound

A primary and established route for the synthesis of this compound involves a two-step sequence starting from 3-bromobenzaldehyde (B42254). The initial step is the reaction of 3-bromobenzaldehyde with p-toluenesulfinic acid and formamide (B127407). This reaction forms the N-formylamino(tosyl)methyl derivative. Subsequent dehydration of this intermediate, typically using a dehydrating agent such as phosphorus oxychloride in the presence of a base like triethylamine, yields the target isocyanide, this compound. organic-chemistry.org

This synthetic approach is a variation of the more general synthesis of tosylmethyl isocyanide (TosMIC) derivatives and provides a reliable method for accessing this specific brominated analog.

Analogous Preparative Methods for Related Isocyano(tosyl)methylbenzene Derivatives

The synthesis of isocyano(tosyl)methylbenzene derivatives is often achieved through the Van Leusen reaction or modifications thereof. chemimpex.com This methodology is broadly applicable and allows for the preparation of a wide range of substituted TosMIC reagents. The general principle involves the reaction of an aldehyde with tosylmethyl isocyanide in the presence of a base to form an intermediate which can then be further manipulated. chemimpex.com

For the synthesis of aryl-substituted TosMIC derivatives, a common strategy involves the α-alkylation of tosylmethyl isocyanide with an appropriate aryl halide. However, for the specific case of this compound, the route starting from the corresponding aldehyde is more direct.

The versatility of these methods has been demonstrated in the synthesis of various substituted TosMIC derivatives, which are valuable reagents in the construction of heterocyclic compounds such as oxazoles, imidazoles, and pyrroles. nih.gov The synthesis of the formamide precursor is a key step, often achieved through a multicomponent reaction involving an aldehyde, formamide, and a sulfinic acid. nih.gov

Chemical Transformations Involving the Aryl Bromide Moiety

The presence of the aryl bromide moiety in this compound opens up a vast array of possibilities for further molecular elaboration through cross-coupling reactions and other functional group interconversions. sigmaaldrich.com

Cross-Coupling Reactions and Functional Group Interconversions

The carbon-bromine bond in aryl bromides is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. A variety of cross-coupling reactions can be employed to modify the aromatic ring of this compound. These reactions are typically catalyzed by transition metals, most commonly palladium. sigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the benzene (B151609) ring. nih.gov

Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the formation of substituted styrenyl derivatives. The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. This reaction provides a direct route to aniline (B41778) derivatives. sigmaaldrich.com

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. thieme-connect.de

Cyanation: The bromo group can be replaced by a cyano group through palladium-catalyzed cyanation reactions, using cyanide sources such as zinc cyanide or potassium ferrocyanide. This transformation introduces a valuable nitrile functionality.

Below is a table summarizing potential cross-coupling reactions for the derivatization of this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst, Base | Aryl, heteroaryl, vinyl, or alkyl substituted derivative |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | Substituted styrenyl derivative |

| Buchwald-Hartwig | R₂NH or RNH₂ | Pd catalyst, Base | Aryl amine derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne derivative |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd catalyst | Aryl nitrile derivative |

Palladium-Catalyzed Processes

Palladium catalysis is central to the functionalization of the aryl bromide in this compound. The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig reactions) or migratory insertion (for the Heck reaction), and reductive elimination.

The choice of palladium catalyst, which includes a palladium precursor and a ligand, is crucial for the success of these transformations. A wide variety of phosphine-based and N-heterocyclic carbene (NHC) ligands have been developed to tune the reactivity and stability of the palladium catalyst, enabling the coupling of a broad range of substrates under milder conditions. nih.gov

Reactions at the Isocyanide Functional Group

The isocyanide group in this compound is a highly reactive functionality that can participate in a variety of chemical transformations, including cycloadditions and multicomponent reactions.

The isocyano(tosyl)methyl group, often referred to as a TosMIC group, is known for its ability to act as a versatile C1 synthon. The acidic proton alpha to the isocyanide and sulfonyl groups can be readily removed by a base, generating a nucleophilic species that can participate in various reactions. nih.gov

Cycloaddition Reactions: The isocyanide can undergo [4+1] cycloaddition reactions with various partners to construct five-membered heterocyclic rings. For example, the reaction with tetrazines can lead to the formation of triazoles.

Multicomponent Reactions: Isocyanides are well-known participants in multicomponent reactions such as the Ugi and Passerini reactions. sigmaaldrich.com These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. The Ugi reaction, for instance, involves the reaction of an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid to form a bis-amide.

Hydrolysis: Under acidic conditions, the isocyanide group can be hydrolyzed to a formamide functionality.

The dual reactivity of this compound, with the potential for orthogonal functionalization of the aryl bromide and the isocyanide moieties, makes it a valuable intermediate in the synthesis of diverse and complex organic molecules.

[3+2] Cycloaddition Reactions

One of the most powerful applications of TosMIC and its derivatives, including this compound, is in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles. nih.govrsc.org The most prominent of these is the Van Leusen pyrrole (B145914) synthesis, which provides a direct route to substituted pyrroles from electron-deficient alkenes. nih.gov

In this reaction, the α-carbon of this compound is deprotonated by a base to form a stabilized carbanion. This anion then acts as a three-atom synthon, attacking an activated alkene (a Michael acceptor). The subsequent intramolecular cyclization is followed by the elimination of the tosyl group as p-toluenesulfinic acid, which drives the reaction toward the formation of the aromatic pyrrole ring. nih.gov The versatility of this method allows for the synthesis of a wide array of polysubstituted pyrroles, as the nature of both the TosMIC derivative and the alkene can be varied. researchgate.netmdpi.com

Table 1: Representative Van Leusen [3+2] Cycloaddition for Pyrrole Synthesis

| Reactant 1 (TosMIC Derivative) | Reactant 2 (Michael Acceptor) | Base | Product (Pyrrole Derivative) |

| This compound | Methyl acrylate | NaH | Methyl 4-(3-bromophenyl)pyrrole-3-carboxylate |

| This compound | Acrylonitrile | t-BuOK | 4-(3-bromophenyl)pyrrole-3-carbonitrile |

| This compound | Chalcone | K2CO3 | 4-(3-bromophenyl)-2,5-diphenyl-1H-pyrrole |

Note: The table provides illustrative examples of the expected products based on the known reactivity of TosMIC derivatives.

Multicomponent Reaction Frameworks, with Emphasis on the Ugi Reaction

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govencyclopedia.pub Isocyanides are cornerstone reagents for many MCRs, and this compound serves as a valuable building block in this context. chemimpex.com

A prominent example is the Ugi four-component reaction (U-4CR), which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govresearchgate.net The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide carbon. This generates a nitrilium intermediate that is trapped by the carboxylate anion, ultimately yielding an α-acylamino amide after an intramolecular rearrangement. nih.gov The use of this compound in such reactions allows for the creation of highly functionalized and structurally diverse molecules, incorporating the bromophenyltosylmethyl moiety into the final product. chemimpex.com This is particularly useful in the generation of libraries of complex molecules for pharmaceutical and agrochemical research. encyclopedia.pubchemimpex.com

Table 2: General Scheme of the Ugi Four-Component Reaction (U-4CR)

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide Component | Product |

| R1-CHO | R2-NH2 | R3-COOH | This compound | α-Acylamino amide derivative |

Note: The product incorporates fragments from all four starting materials, highlighting the molecular complexity generated in a single step.

Exploitation of the α-Carbon Acidity and Sulfonyl Group

The unique structure of this compound, with a methylene (B1212753) group positioned between two strong electron-withdrawing groups (isocyanide and sulfonyl), imparts distinct reactivity that can be strategically exploited.

Alkylation and Carbonyl Transformations

The protons on the α-carbon of TosMIC derivatives are significantly acidic, with a pKa value estimated around 14. wikipedia.org This acidity, stemming from the stabilizing effect of the adjacent sulfonyl and isocyano groups, allows for easy deprotonation with common bases like sodium hydride or potassium tert-butoxide. chemicalbook.com The resulting carbanion is a potent nucleophile that can readily undergo alkylation with a variety of electrophiles, such as alkyl halides. This provides a straightforward method for introducing diverse substituents at the α-position, further functionalizing the molecule before its use in more complex synthetic schemes. organic-chemistry.org

Furthermore, the stabilized carbanion can participate in carbonyl addition reactions, such as Knoevenagel-type condensations with aldehydes and ketones. organic-chemistry.org These transformations are foundational for constructing more elaborate molecular architectures.

Role of the Tosyl Group as a Leaving Group and Sulfonyl Source

The tosyl group in this compound serves a dual role, acting as both an excellent leaving group and a potential sulfonyl source. organic-chemistry.orgchemicalbook.com

As a leaving group, the tosyl moiety is critical for the successful completion of many reactions, most notably in the synthesis of heterocycles like pyrroles and oxazoles. organic-chemistry.orgnih.gov In the Van Leusen pyrrole synthesis, the elimination of the tosyl group in the final step is thermodynamically favorable and drives the aromatization of the heterocyclic ring. nih.gov The p-toluenesulfonate anion is a weak base, making it an excellent leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com

More recently, an emerging application of TosMIC derivatives involves the cleavage of the carbon-sulfur bond, allowing the reagent to act as a sulfonylating agent. chemicalbook.comresearchgate.net In these novel transformations, the tosyl group is transferred to another substrate. For example, reactions of TosMIC with α-bromo carbonyl compounds have been shown to yield α-sulfonated products, demonstrating an explicit role for TosMIC as a sulfonyl source. researchgate.net This dual reactivity, where the same molecule can act as a 1,3-dipole precursor or a source of the tosyl group, significantly enhances its synthetic value. rsc.org

Table 3: Dual Reactivity of the Tosyl Group

| Role | Reaction Type | Description |

| Leaving Group | [3+2] Cycloaddition (e.g., Van Leusen Pyrrole Synthesis) | The tosyl group is eliminated as p-toluenesulfinic acid to facilitate the formation of a stable aromatic ring. nih.gov |

| Sulfonyl Source | Sulfonylation Reactions | The C-S bond is cleaved, and the tosyl group is transferred to an electrophilic substrate. rsc.orgresearchgate.net |

Mechanistic Insights and Theoretical Investigations of 1 Bromo 3 Isocyano Tosyl Methyl Benzene Reactivity

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of 1-Bromo-3-(isocyano(tosyl)methyl)benzene is largely analogous to that of its parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC). The core of its synthetic utility lies in the unique properties of the isocyanomethyl group, which can act as a one-carbon synthon. The tosyl group enhances the acidity of the adjacent methylene (B1212753) protons, facilitating deprotonation and subsequent reactions.

One of the cornerstone reactions is the Van Leusen reaction , which can be adapted for the synthesis of various heterocycles like imidazoles and oxazoles. The general mechanism involves the base-mediated deprotonation of the α-carbon, followed by nucleophilic attack on an electrophile. For instance, in the synthesis of nitriles from ketones, the deprotonated isocyanide adds to the carbonyl group. Subsequent intramolecular cyclization and elimination steps, driven by the departure of the tosyl group as a good leaving group, lead to the final product.

In some transformations, this compound can exhibit a dual role, acting as both a reactant and a source of the sulfonyl group. rsc.org This is particularly evident in certain cascade reactions where, following an initial transformation involving the isocyanide moiety, the tosyl group is transferred to another part of the molecule or to another reactant.

Furthermore, the isocyanide group can participate in [3+2] cycloaddition reactions. For example, in silver-catalyzed reactions with diazo compounds, isocyanides can form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. rsc.org The mechanism of these reactions often involves the formation of a metal-carbene intermediate or a silver acetylide, which then undergoes cycloaddition.

Computational Chemistry Approaches to Reaction Pathways (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the intricate reaction pathways of isocyanide compounds. While specific DFT studies on this compound are not extensively documented, the insights gained from studies on the parent TosMIC molecule are highly relevant.

DFT calculations have been employed to understand the mechanism of copper-catalyzed reactions of TosMIC with α-bromo carbonyl compounds. researchgate.net These studies suggest that the reaction is initiated by the hydration of the isocyanide to a formamide (B127407) intermediate, a process catalyzed by Cu(OTf)2. This intermediate then undergoes C-S bond cleavage, facilitated by a base like cesium carbonate. researchgate.net Computational models help to rationalize the energetics of different potential pathways and transition states, thereby supporting experimentally observed outcomes.

Theoretical investigations have also been used to explore the selectivity observed in cascade reactions. By modeling the potential energy surfaces of different reaction channels, it is possible to predict which products are kinetically and thermodynamically favored. These computational approaches provide a molecular-level understanding of the factors controlling the reaction, such as steric and electronic effects, and the role of the catalyst.

For instance, in base-promoted cascade reactions leading to isoindolin-1-ones, DFT studies have been used to investigate the reaction mechanism and observed selectivity. nih.gov Such studies can map out the entire reaction sequence, from the initial deprotonation to nucleophilic addition, ring closure, and potential rearrangements.

Studies on Regio- and Stereoselectivity in Cascade and Tandem Reactions

Cascade and tandem reactions involving this compound are powerful methods for the rapid construction of complex molecules. The control of regio- and stereoselectivity in these processes is of paramount importance.

In a cascade reaction for the synthesis of 2,4-disulfonylpyrroles from gem-dibromoalkenes, arylsulfonyl methyl isocyanides act as both a sulfonyl source and a 1,3-dipolar reagent. rsc.org The regioselectivity of the final [2+3]-cycloaddition step is crucial in determining the substitution pattern of the resulting pyrrole (B145914) ring. A plausible mechanism involves the initial elimination of HBr from the gem-dibromoalkene to form an acetylene (B1199291) bromide, followed by sulfonylation and a second HBr elimination to generate a sulfonyl acetylene. The subsequent cycloaddition with another molecule of the isocyanide yields the final product. rsc.org

The stereoselectivity of tandem reactions can be influenced by various factors, including the nature of the substrate, the catalyst, and the reaction conditions. For example, in tandem 1,4-addition reactions to benzene (B151609) rings promoted by transition metals, the stereochemical outcome is dictated by the geometry of the intermediate metal-arene complex. bohrium.com While not specifically demonstrated for this compound, these principles of stereocontrol are generally applicable.

The presence of the bromo substituent on the benzene ring of this compound can also influence the regioselectivity of reactions involving the aromatic ring itself, such as electrophilic aromatic substitution. The bromine atom is a deactivating but ortho-, para-directing group.

Catalytic Activation and Specific Catalyst Roles (e.g., Silver-Catalysis, Copper-Catalysis)

The reactivity of this compound can be significantly enhanced and controlled through the use of transition metal catalysts, with silver and copper compounds being particularly prominent.

Silver-Catalysis: Silver catalysts are effective in a variety of reactions involving isocyanides. researchgate.net In the context of cycloaddition reactions, silver salts can activate the isocyanide or the other reaction partner. For instance, in the [3+2] cycloaddition with diazo compounds, a silver catalyst facilitates the formation of the triazole product. rsc.org The proposed mechanism for silver(I)-catalyzed A3-coupling reactions (aldehyde, alkyne, amine) involves the formation of a silver acetylide, which then reacts with an in situ generated iminium ion. beilstein-journals.org Silver catalysis is also employed in radical reactions, where silver can act as a single-electron-transfer (SET) oxidant. unipv.it

The choice of catalyst can have a profound impact on the outcome of a reaction. For example, the catalytic system can influence the chemoselectivity, regioselectivity, and stereoselectivity of the transformation. The ligand environment around the metal center can often be tuned to optimize the desired reactivity.

Applications of 1 Bromo 3 Isocyano Tosyl Methyl Benzene in the Synthesis of Complex Molecular Architectures

Construction of Diverse Heterocyclic Systems

The trifunctional nature of the isocyano(tosyl)methyl group is central to its application in forming a wide array of heterocyclic compounds. rsc.org It can act as a "C2N1" or " acs.orgorganic-chemistry.org-dipolar" synthon, enabling efficient cycloaddition reactions to build ring systems. rsc.orgnih.govnih.gov

1-Bromo-3-(isocyano(tosyl)methyl)benzene, as an aryl-substituted TosMIC reagent, is instrumental in the synthesis of various five-membered nitrogen heterocycles through well-established methodologies like the Van Leusen reaction. organic-chemistry.orgnih.govnih.gov

Pyrroles : The Van Leusen pyrrole (B145914) synthesis involves the [3+2] cycloaddition of a TosMIC derivative with an activated alkene, such as an α,β-unsaturated ketone, ester, or nitrile. nih.govresearchgate.net Under basic conditions, the TosMIC reagent is deprotonated, and the resulting anion attacks the electron-deficient double bond. This is followed by an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the pyrrole ring. nih.gov This method is valued for its operational simplicity and the wide range of substrates it can accommodate. nih.govresearchgate.net

Imidazoles : The Van Leusen imidazole (B134444) synthesis provides a direct route to 1,4,5-trisubstituted, 1,4-disubstituted, and 4,5-disubstituted imidazoles. organic-chemistry.orgnih.gov The reaction typically involves the condensation of an aldehyde and an amine to form an aldimine in situ. The TosMIC reagent then undergoes a base-catalyzed cycloaddition with the C=N double bond of the imine. organic-chemistry.org Subsequent elimination of the tosyl group yields the imidazole core. organic-chemistry.orgresearchgate.net This one-pot protocol is highly efficient and regioselective. nih.govorganic-chemistry.org

Oxazoles : In the absence of an amine, aldehydes can react directly with TosMIC reagents in the presence of a base to form oxazoles. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via the addition of the deprotonated TosMIC to the aldehyde, followed by cyclization and elimination of the tosyl group to furnish the oxazole (B20620) ring. nih.govorganic-chemistry.org This method is a cornerstone for preparing 5-substituted oxazoles and has been adapted for various substrates. nih.govorganic-chemistry.org

| Heterocycle | Reaction Type | Key Reactants |

| Pyrrole | Van Leusen Pyrrole Synthesis | Activated Alkene (e.g., α,β-unsaturated ketone) |

| Imidazole | Van Leusen Imidazole Synthesis | Aldehyde, Amine (forming an imine in situ) |

| Oxazole | Van Leusen Oxazole Synthesis | Aldehyde |

The reactivity of this compound extends to the synthesis of more complex fused azaheterocycles, which are prominent scaffolds in medicinal chemistry and materials science.

Indoles and Benzimidazoles : Modified synthetic protocols utilizing TosMIC derivatives have been developed for indole (B1671886) synthesis. For instance, a one-pot, two-step procedure involving nucleophilic substitution and subsequent base-mediated cyclization of N-(2-(bromomethyl)aryl)-N-arylbenzamides can produce 3-tosyl-1,2-disubstituted indoles. nih.gov Similarly, TosMIC has been highlighted as a key reagent for accessing benzimidazole (B57391) scaffolds. researchgate.net

Quinolines : The versatility of isocyanide-based reactions allows for the construction of quinoline (B57606) frameworks. For example, the reaction of 2-mercaptoquinoline-3-carbaldehydes with isocyanides can lead to fused thieno[2,3-b]quinolin-3(2H)-ones through a tandem reaction sequence involving C-S and C-C bond formation. researchgate.net

1,2,3-Benzotriazines : A novel and efficient methodology for synthesizing 4-alkoxy- and 4-aryloxybenzo[d] acs.orgorganic-chemistry.orgresearchgate.nettriazines has been developed using TosMIC derivatives. acs.orgbohrium.comfigshare.com The process involves an intramolecular heterocyclization of a precursor like 1-azido-2-[isocyano(p-tosyl)methyl]benzene under basic conditions. acs.org Density Functional Theory (DFT) calculations suggest the mechanism involves the generation of a TosMIC anion, which undergoes a 6-endo-trig cyclization, followed by the loss of the tosyl group to form the benzotriazine ring. acs.org This method avoids the need for harsh conditions or metal catalysis and proceeds in good to excellent yields. acs.orgacs.orgorganic-chemistry.orgresearchgate.net-Benzotriazine derivatives are noted for their applications as herbicides, insecticides, and potential antitumor agents. researchgate.netresearchgate.net

| Fused Heterocycle | Synthetic Approach | Precursor Type |

| Indoles | One-pot nucleophilic substitution & cyclization | N-(o-tolyl)benzamides |

| Benzimidazoles | Cycloaddition reactions | Varies, utilizes TosMIC's reactivity |

| Quinolines | Tandem reactions | 2-mercaptoquinoline-3-carbaldehydes |

| 1,2,3-Benzotriazines | Intramolecular heterocyclization | 1-azido-2-[isocyano(p-tosyl)methyl]benzenes |

Contribution to Multicomponent Reaction Design and Scope

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net Isocyanides are cornerstone reactants in many MCRs, and this compound is a valuable synthon in this context. chemimpex.comresearchgate.net

Its participation in isocyanide-based MCRs (IMCRs) like the Passerini and Ugi reactions allows for the rapid generation of molecular diversity. chemimpex.commdpi.com

Passerini Reaction : This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form α-acyloxy amides. mdpi.com

Ugi Reaction : This four-component reaction combines an isocyanide, a carboxylic acid, a primary amine, and a carbonyl compound to produce α-acylamino amides. mdpi.com

The use of a bifunctional reagent like this compound in these reactions introduces multiple points for diversification. The isocyanide group participates in the core MCR transformation, while the bromo-substituent on the phenyl ring can be used for subsequent cross-coupling reactions, further expanding the chemical space accessible from a single MCR. This makes the reagent a powerful tool in combinatorial chemistry and for generating libraries of complex molecules for drug discovery. chemimpex.comresearchgate.net

Synthesis of Bioactive Scaffolds and Natural Product Analogs

The heterocyclic systems synthesized using this compound are frequently found in biologically active compounds. researchgate.net

Imidazole Scaffolds : The imidazole ring is a crucial component of many pharmaceuticals and natural products. researchgate.net The ability to efficiently synthesize polysubstituted imidazoles using TosMIC reagents is therefore highly significant in medicinal chemistry. nih.govresearchgate.net

Fused Heterocycles : Fused systems like indoles, benzimidazoles, and quinolines are privileged structures in drug discovery, known for a wide range of pharmacological activities. researchgate.netnih.gov

Benzotriazines : Derivatives of acs.orgorganic-chemistry.orgresearchgate.net-benzotriazin-4-one are used extensively as agrochemicals (herbicides and insecticides) and have been investigated for antitumor properties. researchgate.netresearchgate.net

The application of TosMIC reagents has been instrumental in the total synthesis of several natural products, including Variolin B and Mansouramycin B, underscoring the reagent's importance in accessing complex and biologically relevant molecular architectures. researchgate.net

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The unique electronic properties of this compound and related TosMIC reagents have led to the discovery of new chemical transformations. researchgate.netchemimpex.com

Cascade Reactions : This reagent can participate in cascade reactions where multiple bonds are formed in a single, uninterrupted sequence. For example, a cascade process involving sulfonylation and [2+3]-cycloaddition has been developed using arylsulfonyl methyl isocyanides and gem-dibromoalkenes to produce 2,4-disulfonylpyrroles. rsc.org In this transformation, the TosMIC reagent acts as both a sulfonyl source and a acs.orgorganic-chemistry.org-dipolar species. rsc.org

Novel Reactivity : Research has uncovered unexpected roles for TosMIC. In reactions with α-bromo carbonyl compounds, TosMIC can function as a sulfonylating agent, leading to α-sulfonated ketones, esters, and amides. researchgate.net This reactivity involves the cleavage of the C-S bond, a departure from its typical role in cycloadditions. researchgate.net

Versatile Building Block : As a general synthetic tool, the compound's structural features facilitate the introduction of diverse functional groups, making it an essential intermediate for creating complex molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions. chemimpex.com

Advanced Research Applications and Future Directions for 1 Bromo 3 Isocyano Tosyl Methyl Benzene

Potential in Advanced Materials Science and Polymer Chemistry

In the realm of materials science, 1-Bromo-3-(isocyano(tosyl)methyl)benzene is noted for its potential in the formulation and development of advanced materials, including novel polymers and coatings. chemimpex.comchemimpex.com The presence of the bromine atom on the phenyl ring enhances the reactivity of the molecule, allowing for a variety of chemical modifications. chemimpex.com This reactivity is a key attribute that enables researchers to tailor the properties of materials, potentially leading to polymers with improved durability, thermal stability, or specific chemical functionalities. chemimpex.comchemimpex.com

The isocyanide functional group is also a significant contributor to its utility in polymer chemistry. Isocyanides are known to participate in multicomponent reactions, such as the Ugi reaction, which are powerful tools for creating products with high structural diversity. chemimpex.com This capability opens avenues for its use in synthesizing highly functionalized polymers or for modifying existing polymer chains to impart desired characteristics. While specific examples of polymers derived from this compound are not yet widely detailed in published literature, its structural motifs suggest its plausible application as a monomer, a cross-linking agent, or as a functionalizing agent for surfaces and nanoparticles.

Exploration in Agrochemical Research and Development

The development of new and more effective agrochemicals is a critical area of research. This compound serves as a valuable building block in this field, primarily as an intermediate in the synthesis of novel pesticides and herbicides. chemimpex.comchemimpex.com The compound's structural complexity allows for the introduction of diverse functional groups, a crucial aspect in the design of new active ingredients for crop protection. chemimpex.com

The tosylmethyl isocyanide (TosMIC) moiety is a well-established synthon in organic chemistry, known for its utility in constructing heterocyclic compounds, many of which form the core of biologically active molecules. By incorporating the bromo-substituted phenyl ring, chemists can create a scaffold that can be further elaborated to optimize biological activity, selectivity, and environmental profile. Research in this area focuses on leveraging this compound as a starting material to explore new chemical spaces in the quest for next-generation agrochemicals. chemimpex.com

Contributions to Environmental Chemistry Studies (e.g., Pollutant Degradation)

In the field of environmental chemistry, this compound is utilized in studies concerning the degradation of pollutants. chemimpex.com While detailed mechanisms and specific pollutant targets are areas of ongoing investigation, the compound's reactive nature suggests its potential involvement in processes designed to break down harmful environmental contaminants. Its utility in these studies may help researchers better understand and ultimately mitigate the environmental impact of various pollutants. chemimpex.com The presence of a bromine atom makes it a member of the broader class of brominated organic compounds, which are of significant interest in environmental science due to their persistence and potential for transformation in the environment.

Role in Analytical Method Development and Chemical Standards

Precision and accuracy are paramount in analytical chemistry. This compound finds application as a chemical standard in various analytical methods. chemimpex.com Its use is crucial for the calibration and validation of analytical instrumentation and testing procedures. chemimpex.com By providing a stable and well-characterized reference material, it helps ensure the reliability and reproducibility of analytical results. This role is vital in quality control laboratories and in research settings where the accurate quantification of chemical species is essential.

Frontier Research in Catalysis and Sustainable Synthesis with the Compound

The future of chemical synthesis lies in the development of more sustainable and efficient catalytic processes. The unique electronic and steric properties of this compound make it an interesting candidate for frontier research in this area. The isocyanide group is known to act as a ligand for various transition metals, suggesting that this compound could be used to synthesize novel metal complexes with potential catalytic activities.

Furthermore, its role as a versatile building block in multicomponent reactions aligns with the principles of green chemistry, which favor processes that are atom-economical and reduce the number of synthetic steps. chemimpex.com Future research is expected to explore the development of catalytic systems that incorporate this compound, aiming to create more sustainable pathways for the synthesis of fine chemicals and pharmaceuticals.

常见问题

Q. What synthetic methodologies are effective for preparing 1-Bromo-3-(isocyano(tosyl)methyl)benzene?

A multi-step approach is typically required:

- Bromination : Introduce bromine at the meta position using a brominating agent (e.g., Br₂ with H₂SO₄ as a catalyst, 60–90°C) to ensure regioselectivity .

- Functionalization : Attach the tosylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation, followed by isocyanide introduction using reagents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media .

- Purification : Distillation or column chromatography resolves isomer byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and electronic environments. ¹⁹F NMR (if fluorinated analogs are synthesized) monitors trifluoromethyl groups .

- HRMS : Confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

- IR Spectroscopy : Detects isocyano (2100–2150 cm⁻¹) and sulfonyl (1150–1300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can regioselectivity challenges during isocyano(tosyl)methyl group installation be mitigated?

- Directing Groups : Use transient protecting groups (e.g., sulfonic acids) to steer electrophilic substitution .

- Computational Modeling : Predict reactive sites via DFT calculations to optimize reaction conditions .

- Kinetic Control : Lower temperatures (e.g., 0–25°C) favor meta substitution over para byproducts .

Q. What strategies resolve NMR data discrepancies caused by dynamic isomerism in the isocyano(tosyl)methyl moiety?

- Variable Temperature NMR : Identify coalescence temperatures to study rotational barriers .

- 2D NMR (COSY, NOESY) : Map spatial interactions between protons to distinguish isomers .

- Deuteration Studies : Replace labile protons (e.g., -CH₂Br) to simplify splitting patterns .

Q. How does the tosyl group modulate the reactivity of the isocyano moiety in cross-coupling reactions?

- Electron-Withdrawing Effects : The tosyl group reduces electron density at the isocyano carbon, slowing nucleophilic attacks but enhancing stability in Pd-catalyzed couplings .

- Steric Effects : Bulky tosyl substituents may hinder undesired side reactions (e.g., dimerization) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states in coupling reactions .

Stability and Handling

Q. What are optimal storage conditions to prevent decomposition?

- Inert Atmosphere : Store under argon or nitrogen to avoid moisture/oxygen degradation .

- Temperature : Room temperature (20–25°C) in amber vials to prevent photolytic cleavage of the C-Br bond .

- Compatibility : Use PTFE-lined caps to minimize reaction with metal surfaces .

Data Contradiction Analysis

Q. How to address conflicting yields reported for the same synthetic route?

- Trace Moisture Sensitivity : Conduct reactions under rigorously anhydrous conditions (e.g., molecular sieves) to improve reproducibility .

- Catalyst Purity : Use freshly distilled H₂SO₄ or alternative Lewis acids (e.g., FeCl₃) to avoid deactivation .

- Byproduct Identification : LC-MS or GC-MS detects low-abundance intermediates that consume starting material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。